![molecular formula C17H16Cl2N2O4S B2410140 Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate CAS No. 338755-59-2](/img/structure/B2410140.png)

Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

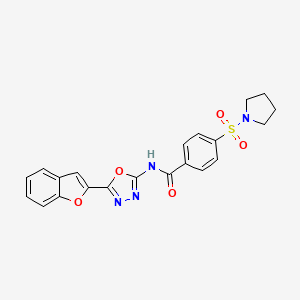

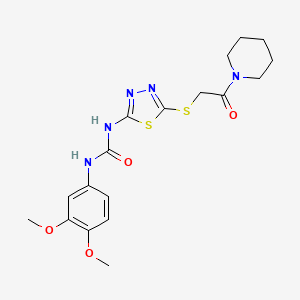

This compound, also known as Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate, is a chemical compound with a complex structure . It has a molecular formula .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a 3,4-dichlorobenzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, and an ethyl acetate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a specific melting point, boiling point, and density . It also has specific chemical properties related to its molecular structure .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Tandem Multi-Component Synthesis : Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate has been utilized in a five-component reaction leading to the synthesis of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones via a tandem Mannich-enamine-substitution sequence. This process involves the generation of diastereomers and illustrates the compound's potential in complex chemical syntheses (Raja & Perumal, 2006).

Formation of Pyrrolidine Derivatives : It reacts with primary amines leading to the opening of the β-lactam ring and formation of pyrrolidine derivatives. This showcases the compound's reactivity and utility in synthesizing diverse molecular structures (Valiullina et al., 2020).

Synthesis of Heterocyclic Compounds : The compound is also involved in the synthesis of new heterocyclic compounds, demonstrating its versatility in forming various biologically active structures. This includes its role in forming chalcones and other derivatives, expanding its utility in synthetic organic chemistry (Gali, 2018).

Biological and Medicinal Research

Antimicrobial Activities : Some derivatives synthesized from this compound have been tested for antimicrobial activity. This indicates its potential role in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Wardkhan et al., 2008).

Antitumor Activities : Research has been conducted on derivatives of this compound for their antitumor activities. This highlights its potential application in cancer research and the development of novel anticancer drugs (Liu et al., 2018).

Spectroscopic Analysis and Molecular Docking : The compound has been analyzed using spectroscopic methods and molecular docking studies. This type of research is crucial for understanding the molecular structure and potential biological interactions of the compound, aiding in the development of drugs and other chemical products (El-Azab et al., 2016).

Synthesis of Analgesic and Anti-inflammatory Agents : Its derivatives have shown potential as analgesic and anti-inflammatory agents, suggesting its role in the development of new therapeutic drugs for pain and inflammation management (Agudoawu & Knaus, 2000).

Propriétés

IUPAC Name |

ethyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-4-3-7-21(16(14)23)9-11-5-6-12(18)13(19)8-11/h3-8H,2,9-10H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOSMTHTRRQFKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)